1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
Description
1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a urea derivative characterized by a 3-chlorophenyl group and a 1-methyl-2-oxoindolin-5-yl moiety. The 3-chlorophenyl substituent introduces electron-withdrawing effects and steric bulk, while the indolinone component (a bicyclic structure with a carbonyl group) may enhance hydrogen-bonding capacity and π-π stacking interactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-20-14-6-5-13(7-10(14)8-15(20)21)19-16(22)18-12-4-2-3-11(17)9-12/h2-7,9H,8H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUXPFZFUAEBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 3-chloroaniline with isocyanate derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea with structurally related urea derivatives, emphasizing substituent effects, molecular weights, and key features:
Key Observations:
Structural Diversity: The target compound’s indolinone moiety distinguishes it from simpler aryl-urea analogs (e.g., 6f, 6g) by providing a rigid, planar bicyclic system. This may enhance binding to flat enzymatic pockets or DNA interfaces .
Electronic and Solubility Effects: The 3-chlorophenyl group in the target compound is shared with 6f and 9f, but its pairing with indolinone (vs. cyanophenyl or thiazole) alters electron distribution. Analogs with polar groups (e.g., morpholine in , hydroxymethyl in ) exhibit improved aqueous solubility, whereas the target compound’s indolinone may rely on carbonyl groups for solvation.
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight (~316.75) is lower than 9f (~427.2) and the morpholine-CF3 derivative (~446.8), aligning better with Lipinski’s rule of five for oral bioavailability .
Synthetic Accessibility :
- Yields for urea derivatives in (77–88%) suggest feasible synthesis for the target compound if similar coupling strategies are employed.
Biological Activity
1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The compound typically exhibits a light yellow crystalline form, with a melting point around 83-84 °C. Structural analysis through techniques such as NMR and X-ray crystallography reveals a complex molecular configuration that influences its biological activity.
Table 1: Physical Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN3O |
| Molecular Weight | 273.72 g/mol |
| Melting Point | 83-84 °C |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it has shown promising results against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (μM) | Reference Compound |
|---|---|---|
| HeLa | 0.126 | Doxorubicin |
| SMMC-7721 | 0.071 | Doxorubicin |
| K562 | 0.164 | Doxorubicin |
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may trigger cell cycle arrest and promote the activation of caspases, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Substituents on the phenyl ring and variations in the urea moiety can significantly alter potency and selectivity.
Key Findings from SAR Studies
- Electron Donating Groups : Compounds with electron-donating groups at specific positions on the phenyl ring exhibit enhanced activity.
- Chloro Substitution : The presence of chlorine at the para position has been linked to improved anticancer efficacy.
- Linker Variations : The type of linker connecting the indolin moiety to the urea group affects both solubility and biological activity.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, with an IC50 value indicating high potency.
- In Vivo Models : Animal studies have shown that oral administration leads to reduced tumor growth in xenograft models, supporting its potential as an effective therapeutic agent.
Table 3: Summary of Case Studies
| Study Type | Model Used | Outcome |
|---|---|---|
| In Vitro | HeLa Cells | IC50 = 0.126 μM |
| In Vivo | Xenograft Mice | Reduced tumor growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
